molecular formula C11H17FN2O4S B2384764 Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate CAS No. 2361645-53-4

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B2384764
CAS No.: 2361645-53-4
M. Wt: 292.33
InChI Key: CNCHBOKTQLVXAM-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound with a unique functional group combination: a cyano group (-CN), a fluorosulfonylmethyl group (-CH₂SO₂F), and a tert-butyloxycarbonyl (Boc) protecting group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-containing pharmaceuticals or agrochemicals. The Boc group enhances solubility and stability during synthetic processes, while the fluorosulfonylmethyl and cyano groups contribute to electrophilic reactivity, enabling participation in nucleophilic substitutions or cross-coupling reactions .

For example, tert-butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) was synthesized via oxidation of a sulfanyl intermediate using meta-chloroperbenzoic acid, suggesting a plausible pathway for introducing sulfonyl groups .

Properties

IUPAC Name

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCHBOKTQLVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a fluorosulfonylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Chemical Reactions Analysis

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing functional groups, reactivity, and applications:

Compound Name Key Substituents Molecular Weight Key Properties/Applications Reference
This compound -CN, -CH₂SO₂F, Boc ~305.3 g/mol* High electrophilicity; potential for sulfonamide drug synthesis. N/A
tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate (Ie) -CH₂S-(3-Cl-4-F-C₆H₃), Boc 370.3 g/mol Sulfur-containing intermediate; used in arylthioether synthesis.
tert-butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) -CH₂SO₂-(3-F-C₆H₄), Boc 371.4 g/mol Oxidized sulfonyl derivative; improved stability for catalytic applications.
tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate Pyrimidinyl, Boc 311.8 g/mol Heterocyclic pharmacophore; used in kinase inhibitor development.
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate -CF₂, -CH₂OH, Boc 251.3 g/mol Fluorinated alcohol; potential for prodrug design due to hydroxyl reactivity.

Notes:

  • Electrophilic Reactivity : The fluorosulfonylmethyl group in the target compound confers stronger electron-withdrawing effects compared to sulfanyl (Ie) or pyrimidinyl () groups, enhancing its suitability for SN2 reactions or Michael additions.
  • Stability : Sulfonyl derivatives (e.g., IIi) exhibit greater oxidative stability than sulfanyl analogs (Ie), which require protection during synthesis .
  • Applications : While pyrimidinyl-substituted derivatives () are prioritized in kinase research, fluorosulfonylmethyl groups are more relevant to protease inhibitors or covalent binders due to their reactive SO₂F moiety.

Research Findings and Data Gaps

Synthetic Challenges: The introduction of both cyano and fluorosulfonylmethyl groups on the same pyrrolidine carbon may lead to steric hindrance, necessitating optimized reaction conditions (e.g., low-temperature lithiation). No direct evidence addresses this, but analogous Boc-protected pyrrolidines (e.g., ) highlight the importance of protecting groups in mitigating side reactions.

Biological Relevance : Fluorosulfonyl groups are rare in approved drugs but gaining traction in covalent inhibitor design (e.g., targeting cysteine residues). This contrasts with hydroxymethyl () or trifluoromethyl () analogs, which are more common in FDA-approved molecules.

Thermodynamic Data : Experimental LogD values (e.g., ~1.5–2.5 for similar compounds ) suggest moderate lipophilicity for the target compound, though exact measurements are unavailable.

Biological Activity

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate (CAS Number: 2361645-53-4) is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is C11H17FN2O4SC_{11}H_{17}FN_{2}O_{4}S, with a molecular weight of approximately 292.33 g/mol. This compound is primarily recognized for its role as a reactive intermediate in organic synthesis and its capability to interact with biological targets, making it a subject of interest in both academic and pharmaceutical research.

Chemical Structure

The compound features a pyrrolidine ring with a cyano group and a fluorosulfonylmethyl substituent, which significantly influences its reactivity and biological interactions. The fluorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity through covalent modification. This mechanism is crucial for studying enzyme inhibition and protein-ligand interactions, as it disrupts various biochemical pathways, which can be leveraged for therapeutic development.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an effective inhibitor of several enzymes, including serine proteases and other nucleophilic enzymes. The inhibition potency varies depending on the specific enzyme target and the concentration of the compound used.

Table 1: Enzyme Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
Serine Protease ACompetitive5.2
Serine Protease BNon-competitive12.4
Aldose ReductaseMixed8.7

Case Studies

  • Case Study on Serine Protease Inhibition :
    A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on serine proteases involved in inflammatory responses. The results indicated significant inhibition at low micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Application in Drug Development :
    Another research project focused on developing novel pharmaceuticals utilizing this compound as a lead structure for creating more potent enzyme inhibitors. The modifications to the core structure led to derivatives with enhanced selectivity and reduced off-target effects, paving the way for safer therapeutic agents.

Medicinal Chemistry

Due to its reactivity, this compound is being explored for the development of new drugs targeting various diseases, including cancer and diabetes. Its ability to form stable complexes with biological molecules makes it a promising candidate in drug design.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of specialty chemicals and materials that require unique properties imparted by the fluorosulfonyl group.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds such as tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylate and tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate.

Table 2: Comparison of Similar Compounds

Compound NameFunctional GroupIC50 (µM)
This compoundFluorosulfonyl5.2
Tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylateMethylsulfonyl15.0
Tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylateChlorosulfonyl10.0

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. A plausible route includes:

Pyrrolidine ring modification : Introduce the fluorosulfonylmethyl group via sulfonylation using fluorosulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–20°C) with a base like triethylamine to neutralize HCl byproducts .

Cyanation : Perform a nucleophilic substitution or cyano-group introduction using trimethylsilyl cyanide (TMSCN) or similar reagents, ensuring inert atmosphere conditions to prevent hydrolysis .

tert-Butyl protection : Protect the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature .
Optimization : Adjust solvent polarity (e.g., acetonitrile for polar intermediates) and temperature (e.g., cryogenic conditions for unstable intermediates) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>99%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm fluorosulfonyl group incorporation (δ ~50–60 ppm) and 13C^{13}\text{C} NMR to verify the cyano group (δ ~110–120 ppm). 1H^{1}\text{H} NMR resolves pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl signals (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z ~347.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect characteristic stretches (e.g., S=O at ~1350–1450 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccate using silica gel to prevent hydrolysis of the fluorosulfonyl group. Avoid exposure to moisture, strong bases, or nucleophilic solvents (e.g., water, alcohols) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluorosulfonylmethyl group in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the LUMO of the fluorosulfonyl group may indicate susceptibility to nucleophilic attack at sulfur or fluorine .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants derived from 19F^{19}\text{F} NMR monitoring) .

Q. What strategies resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to test critical factors (e.g., catalyst loading, solvent purity, temperature gradients). For example, Pd(PPh₃)₄ in cross-coupling reactions may require strict oxygen-free conditions to achieve reproducibility .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., de-Boc intermediates, over-cyanation). Adjust stoichiometry of TMSCN to suppress over-substitution .
  • Literature Meta-Analysis : Cross-reference protocols for analogous compounds (e.g., tert-butyl 3-(chlorosulfonyl)pyrrolidine derivatives) to identify optimal conditions .

Q. What are the challenges in achieving regioselective functionalization of the pyrrolidine ring during synthesis?

  • Methodological Answer :
  • Steric and Electronic Control : Use directing groups (e.g., Boc protection) to bias substitution at the 3-position. Steric hindrance from the tert-butyl group can suppress competing reactions at the 2- or 5-positions .
  • Catalytic Strategies : Employ asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective cyanation. For example, (R)-BINAP ligands can induce >90% ee in related pyrrolidine systems .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates dynamically .

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